REACTION_CXSMILES
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C[N:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]#[CH:9])[C:3]1=[O:10].[CH3:11][NH:12][CH3:13].N1CCC[CH2:15]1>>[CH3:11][N:12]([CH3:15])[CH2:13][C:9]#[C:8][CH2:7][N:4]1[CH2:5][CH2:6][NH:2][C:3]1=[O:10]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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CN1C(N(CC1)CC#C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This product was prepared
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Name
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Type
|
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Smiles
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CN(CC#CCN1C(NCC1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |